![molecular formula C23H24N2O4S B2469255 4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111014-31-3](/img/structure/B2469255.png)
4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline, also known as MSQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MSQ belongs to the class of quinoline derivatives that have been extensively studied for their pharmacological properties. The unique chemical structure of MSQ makes it a promising compound for various research applications.
Scientific Research Applications
Synthesis and Material Science
Quinoline derivatives are synthesized through various chemical processes and have been studied for their structural and fluorescence properties. For example, the synthesis of multi-substituted quinoline derivatives from eugenol has been explored, revealing interesting fluorescence and quantum chemical properties that could be useful in material science applications, such as in the development of fluorescent materials or sensors (Le et al., 2020).
Biological Activities
Quinoline derivatives have been investigated for their antibacterial activities. A study on the green synthesis of novel quinoxaline sulfonamides demonstrated their effectiveness against certain bacterial strains, suggesting potential applications in developing new antibacterial agents (Alavi et al., 2017).
Antitumor Activity
The antitumor activities of fused tetracyclic quinoline derivatives have been explored, with some derivatives showing significant in vitro and in vivo antitumor activities. These compounds interact with DNA and affect topoisomerase II activity, which is crucial in cancer therapy research (Yamato et al., 1989).
properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-11-13-25(14-12-16)23(26)20-15-24-21-6-4-3-5-19(21)22(20)30(27,28)18-9-7-17(29-2)8-10-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUPUXSDHGAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


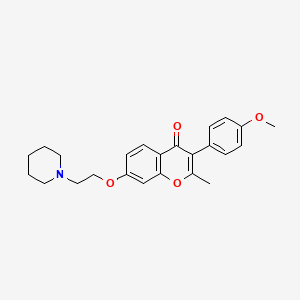

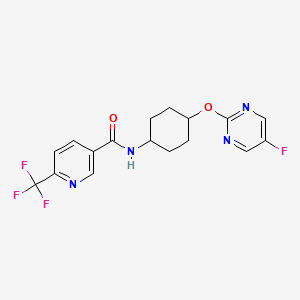
![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)
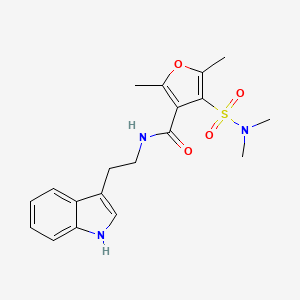
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)
![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)
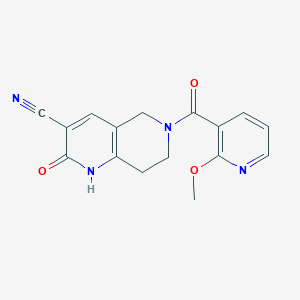
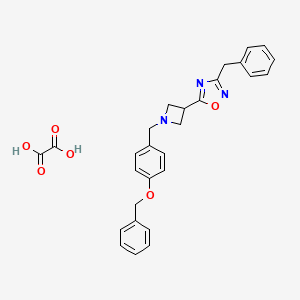

![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)
![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)